molecular formula C17H10Cl2O2S B3893832 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE

3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE

Cat. No.: B3893832
M. Wt: 349.2 g/mol
InChI Key: OILZMLRZVHTDSU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by the presence of dichlorophenyl, furyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with 2-furyl methyl ketone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE is unique due to its specific combination of dichlorophenyl, furyl, and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O2S/c18-13-4-1-3-12(17(13)19)15-9-7-11(21-15)6-8-14(20)16-5-2-10-22-16/h1-10H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZMLRZVHTDSU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Reactant of Route 2
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Reactant of Route 3
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Reactant of Route 4
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Reactant of Route 5
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Reactant of Route 6
3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE

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